Carboxazole
Overview
Description
Carboxazole is an organic compound belonging to the azo group of heterocyclic compounds. It is a colorless, crystalline solid with a melting point of 152-153°C. Carboxazole has a wide range of applications in scientific research, ranging from biochemical and physiological studies to the synthesis of pharmaceuticals and other organic chemicals. This article will provide an overview of carboxazole and its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Carboxazole has been used in many scientific research applications, including the synthesis of pharmaceuticals, organic chemicals, and biochemical and physiological studies. It has been used as a reagent for the preparation of carboxamides, carboxylates, and carboxylic esters. In addition, it has been used as a catalyst in the synthesis of polymers, as a stabilizer for the production of polyamides, and as a reagent in the synthesis of polyurethanes.
Mechanism Of Action
Carboxazole acts as a Lewis acid, allowing it to bind to electron-deficient species such as carbonyl and carboxyl groups. It is also a strong nucleophile and can react with electrophiles such as aldehydes and ketones.
Biochemical And Physiological Effects
Carboxazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that carboxazole can inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, carboxazole has been shown to possess anti-inflammatory and analgesic properties.
Advantages And Limitations For Lab Experiments
Carboxazole is an ideal reagent for laboratory experiments due to its low cost, ease of synthesis, and wide range of applications. However, it is important to note that carboxazole is toxic and should be handled with care. In addition, carboxazole is sensitive to light and should be stored in a cool, dark place.
Future Directions
Carboxazole has a wide range of potential applications in scientific research and industry. Potential future directions include the use of carboxazole in the synthesis of polymers, the development of new pharmaceuticals, and the exploration of its biochemical and physiological effects. In addition, carboxazole could be used in the development of new catalysts and reagents for organic synthesis.
properties
IUPAC Name |
methyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)6-5-7(11-14-6)10-8(12)13-4/h5H,1-4H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUYPJJFHYFLBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204390 | |
Record name | Methyl 5-tert-butyl-1,2-oxazol-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carboxazole | |
CAS RN |
55808-13-4 | |
Record name | Carboxazole [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055808134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 5-tert-butyl-1,2-oxazol-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWU9B4W5EA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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